Cas no 2955551-10-5 (tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate)
![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2955551-10-5x500.png)
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- G18767
- 2955551-10-5
- tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate
-
- インチ: 1S/C14H22N4O2S/c1-14(2,3)20-13(19)16-10-6-8-18(9-10)12-15-7-5-11(17-12)21-4/h5,7,10H,6,8-9H2,1-4H3,(H,16,19)
- InChIKey: YMFZCEYNODWZRA-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=CC=NC(=N1)N1CCC(C1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 310.14634713g/mol
- どういたいしつりょう: 310.14634713g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 92.6Ų
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHLI-100mg |
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate |
2955551-10-5 | 97% | 100mg |
$135.00 | 2025-02-17 | |
Aaron | AR02AHLI-500mg |
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate |
2955551-10-5 | 97% | 500mg |
$320.00 | 2025-02-17 | |
Aaron | AR02AHLI-250mg |
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate |
2955551-10-5 | 97% | 250mg |
$224.00 | 2025-02-17 | |
Aaron | AR02AHLI-1g |
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate |
2955551-10-5 | 97% | 1g |
$457.00 | 2025-02-17 |
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamateに関する追加情報
Research Brief on tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate (CAS: 2955551-10-5)
The compound tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate (CAS: 2955551-10-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate as a key intermediate in the synthesis of novel kinase inhibitors. Kinases are a critical target class in oncology and inflammatory diseases, and the structural features of this compound make it a promising scaffold for the development of selective inhibitors. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to optimize the yield and purity of this intermediate.
In vitro studies have demonstrated that derivatives of tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate exhibit potent inhibitory activity against specific kinases, such as EGFR and CDK2. These findings are supported by molecular docking simulations, which reveal strong binding interactions between the compound and the ATP-binding sites of these kinases. Such insights are invaluable for the rational design of next-generation kinase inhibitors with improved efficacy and reduced off-target effects.
Furthermore, the pharmacokinetic properties of tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate have been investigated in preclinical models. The compound shows favorable metabolic stability and oral bioavailability, making it a viable candidate for further development. However, challenges remain in optimizing its selectivity and minimizing potential toxicity, which are areas of active research.
In conclusion, tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate represents a promising chemical entity with significant potential in medicinal chemistry. Ongoing research efforts are focused on elucidating its mechanism of action, expanding its therapeutic applications, and addressing current limitations. This compound exemplifies the intersection of chemical synthesis and biological innovation, offering new avenues for drug discovery.
2955551-10-5 (tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate) 関連製品
- 1094302-56-3(1-3-(difluoromethoxy)phenylethane-1-thiol)
- 1805151-17-0(Ethyl 3-bromo-5-methoxypyridine-2-acetate)
- 1864074-80-5(3-(4-bromobenzoyl)azetidine hydrochloride)
- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)
- 57190-05-3(4-cyclopropanecarbonylbenzene-1-sulfonyl chloride)
- 1346600-56-3(Butopamine-d4 Hydrochloride)
- 2171848-43-2(4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid)
- 1807277-74-2(Ethyl 2-cyano-3-formyl-5-methylbenzoate)
- 2171821-80-8(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid)
- 2034488-99-6(1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone)



